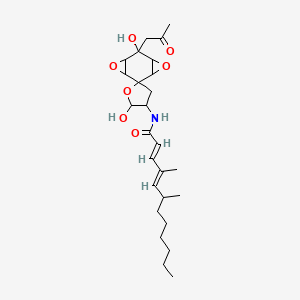
Aranorosinol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aranorosinol B, also known as this compound, is a useful research compound. Its molecular formula is C26H39NO7 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Aranorosinol B features a distinctive l-oxaspiro[4.5]decane ring system, which contributes to its biological activity. The total synthesis of this compound has been achieved using a strategy that allows for the efficient production of related compounds, showcasing its structural and stereochemical characteristics. The synthesis involves key steps such as bisoxirane-directed 1,2-addition to establish specific stereocenters .
1. Antimicrobial Properties
This compound exhibits potent antibacterial activity, specifically targeting the autophosphorylation of YycG, an essential histidine kinase involved in bacterial stress response pathways. This makes it a candidate for addressing antibiotic resistance in pathogenic bacteria . The compound has been shown to inhibit a variety of bacteria and fungi in vitro, highlighting its potential as an antimicrobial agent.
2. Anticancer Activity
Research indicates that this compound possesses significant cytotoxic effects against cancer cell lines, particularly triple-negative breast cancer cells. In comparative studies, it demonstrated an effective concentration (EC50) of 1.6 μM against these cells, making it a strong candidate for further investigation as an anticancer therapeutic . The compound's mechanism may involve interference with specific cellular pathways crucial for cancer cell survival and proliferation.
Case Study 1: Antibacterial Activity Against YycG
In a study focusing on the inhibition of YycG autophosphorylation, this compound was isolated from a screening of microbial extracts. The results showed that this compound effectively inhibited this kinase at micromolar concentrations, suggesting its utility in developing new antibiotics targeting bacterial signaling pathways .
Case Study 2: Cytotoxicity in Cancer Research
A comprehensive investigation into the cytotoxic effects of this compound on various cancer cell lines revealed its potential as a therapeutic agent. Notably, it exhibited selective toxicity towards triple-negative breast cancer cells, which are often resistant to conventional therapies. This study underscores the importance of exploring natural products like this compound in the search for novel anticancer drugs .
Propriétés
Formule moléculaire |
C26H39NO7 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(2E,4E)-N-[2',6-dihydroxy-6-(2-oxopropyl)spiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C26H39NO7/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(29)27-18-14-26(34-24(18)30)22-20(32-22)25(31,13-17(4)28)21-23(26)33-21/h10-12,15,18,20-24,30-31H,5-9,13-14H2,1-4H3,(H,27,29)/b11-10+,16-12+ |
Clé InChI |
YFJWRMZGLWVCSQ-NJLIKGMNSA-N |
SMILES isomérique |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1CC2(C3C(O3)C(C4C2O4)(CC(=O)C)O)OC1O |
SMILES canonique |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(C4C2O4)(CC(=O)C)O)OC1O |
Synonymes |
aranorosinol B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















